molecular formula C12H20N4O2 B6202273 tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate CAS No. 2161411-06-7

tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate

Cat. No. B6202273
CAS RN: 2161411-06-7
M. Wt: 252.3
InChI Key:
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Description

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate (TBAMPA) is an organic compound that has been studied for its potential uses in a variety of scientific research applications. TBAMPA is a derivative of pyrazole and has a molecular weight of 260.28 g/mol. It is a colorless, non-hygroscopic, and non-volatile solid that is soluble in most organic solvents. TBAMPA is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of numerous drugs.

Scientific Research Applications

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the investigation of drug metabolism. tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has also been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-tumor agents. tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has also been used in the synthesis of antibiotics and antiviral agents.

Mechanism of Action

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is believed to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an important cofactor in the synthesis of nucleic acids. tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is believed to act as an inhibitor of DHFR by competitively binding to the enzyme’s active site, preventing the binding of folic acid.
Biochemical and Physiological Effects
tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is able to inhibit the growth of a variety of cancer cell lines, including human breast cancer cells, human ovarian cancer cells, and human lung cancer cells. In addition, tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has been shown to inhibit the growth of several bacterial species, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa. tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has also been shown to inhibit the growth of several fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high purity. In addition, tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is non-hygroscopic and non-volatile, making it an ideal compound for use in a variety of scientific research applications. However, tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is not suitable for use in human or animal studies due to its potential toxicity.

Future Directions

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate has a number of potential future applications in scientific research. Further studies are needed to investigate the potential of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate as an inhibitor of DHFR and other enzymes involved in the metabolism of folic acid. In addition, tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate could be further investigated as an anti-cancer agent, as well as an antibacterial and antifungal agent. tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate could also be studied for its potential applications in the synthesis of organic compounds and pharmaceuticals. Finally, further studies are needed to investigate the potential toxicity of tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate and its effects on human and animal health.

Synthesis Methods

Tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate can be synthesized by a variety of methods, including the reaction of tert-butyl bromide with 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylic acid in anhydrous acetonitrile, followed by the addition of a base. The reaction of tert-butyl bromide with 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylic acid in anhydrous acetonitrile can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction can be carried out at room temperature or at higher temperatures, depending on the desired yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-bromo-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate with ammonia gas in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 3-bromo-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate", "ammonia gas", "palladium catalyst" ], "Reaction": [ "The tert-butyl 3-bromo-3-(1-methyl-1H-pyrazol-5-yl)azetidine-1-carboxylate is dissolved in a suitable solvent such as tetrahydrofuran (THF).", "Ammonia gas is bubbled through the solution at room temperature.", "The reaction mixture is heated to reflux and a palladium catalyst is added.", "The reaction is allowed to proceed for several hours until complete.", "The resulting mixture is cooled and the product is isolated by filtration or chromatography." ] }

CAS RN

2161411-06-7

Molecular Formula

C12H20N4O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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